n,1-Diethyl-1h-tetrazol-5-amine n,1-Diethyl-1h-tetrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 89126-05-6
VCID: VC18759238
InChI: InChI=1S/C5H11N5/c1-3-6-5-7-8-9-10(5)4-2/h3-4H2,1-2H3,(H,6,7,9)
SMILES:
Molecular Formula: C5H11N5
Molecular Weight: 141.18 g/mol

n,1-Diethyl-1h-tetrazol-5-amine

CAS No.: 89126-05-6

Cat. No.: VC18759238

Molecular Formula: C5H11N5

Molecular Weight: 141.18 g/mol

* For research use only. Not for human or veterinary use.

n,1-Diethyl-1h-tetrazol-5-amine - 89126-05-6

Specification

CAS No. 89126-05-6
Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
IUPAC Name N,1-diethyltetrazol-5-amine
Standard InChI InChI=1S/C5H11N5/c1-3-6-5-7-8-9-10(5)4-2/h3-4H2,1-2H3,(H,6,7,9)
Standard InChI Key FHAUNRJTVABNKP-UHFFFAOYSA-N
Canonical SMILES CCNC1=NN=NN1CC

Introduction

Chemical and Structural Properties

N,1-Diethyl-1H-tetrazol-5-amine (molecular formula: C₅H₁₁N₅, molecular weight: 141.18 g/mol) belongs to the tetrazole family, a class of heterocyclic compounds renowned for their high nitrogen content and structural versatility. Its IUPAC name, N,1-diethyltetrazol-5-amine, reflects the substitution pattern: one ethyl group attaches to the tetrazole ring’s N-1 position, while another ethyl group bonds to the exocyclic amine nitrogen. The compound’s canonical SMILES notation (CCNC1=NN=NN1CC) and InChIKey (FHAUNRJTVABNKP-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.

Table 1: Key Molecular Properties

PropertyValue
CAS No.89126-05-6
Molecular FormulaC₅H₁₁N₅
Molecular Weight141.18 g/mol
IUPAC NameN,1-diethyltetrazol-5-amine
SMILESCCNC1=NN=NN1CC
InChIKeyFHAUNRJTVABNKP-UHFFFAOYSA-N
PubChem CID285160

The tetrazole ring’s electron-deficient nature contributes to the compound’s reactivity, particularly in nucleophilic substitution and coordination chemistry . Density functional theory (DFT) calculations on similar tetrazoles suggest that alkyl substituents like ethyl groups enhance thermal stability compared to nitro-functionalized derivatives, which often exhibit decreased molecular stability .

Synthesis and Manufacturing Processes

The synthesis of N,1-diethyl-1H-tetrazol-5-amine primarily involves alkylation of 5-amino-1H-tetrazole. A widely employed method utilizes diethyl sulfate as the alkylating agent in an alkaline medium. The reaction proceeds via nucleophilic attack of the tetrazole’s amine group on the electrophilic ethyl moiety, followed by deprotonation to yield the final product.

Reaction Scheme:

  • Alkylation:
    5-Amino-1H-tetrazole+Diethyl sulfateNaOHN,1-Diethyl-1H-tetrazol-5-amine+NaHSO4\text{5-Amino-1H-tetrazole} + \text{Diethyl sulfate} \xrightarrow{\text{NaOH}} \text{N,1-Diethyl-1H-tetrazol-5-amine} + \text{NaHSO}_4

This method achieves moderate to high yields (60–80%) and purity, contingent on precise control of reaction conditions such as temperature (typically 50–80°C) and pH. Alternative approaches, including the use of palladium-catalyzed hydrogenation for debenzylation in related tetrazoles, have been documented but are less common for this specific compound .

Table 2: Synthesis Optimization Parameters

ParameterOptimal Condition
Alkylating AgentDiethyl sulfate
SolventAqueous alkaline medium
Temperature50–80°C
Reaction Time4–6 hours
Yield60–80%

Comparative studies highlight that ethyl groups impart superior solubility in organic solvents (e.g., ethanol, dimethylformamide) compared to methyl-substituted analogs like 1-methyl-1H-tetrazol-5-amine . This solubility profile facilitates downstream applications in drug formulation.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Applications

N,1-Diethyl-1H-tetrazol-5-amine serves as a bioisostere for carboxylic acids and amides, making it invaluable in medicinal chemistry . Its tetrazole moiety mimics the carboxylate group’s electronic and steric properties, enabling its incorporation into angiotensin II receptor blockers (ARBs) and antiviral agents. For example, tetrazole-containing drugs like losartan leverage this bioisosterism to enhance metabolic stability and bioavailability .

Agrochemical Applications

In agrochemistry, the compound acts as a precursor for herbicides and insecticides. Its nitrogen-rich structure contributes to the development of compounds with high energetic density, suitable for controlled-release formulations . Recent studies also explore its role in synthesizing metal-organic frameworks (MOFs) for pesticide encapsulation, improving delivery efficiency .

Stability and Reactivity

Thermogravimetric analysis (TGA) of N,1-diethyl-1H-tetrazol-5-amine reveals a decomposition onset temperature of approximately 220°C, significantly higher than nitro-functionalized tetrazoles (which decompose below 150°C) . This thermal stability stems from the ethyl groups’ electron-donating effects, which stabilize the tetrazole ring against oxidative degradation .

Key Reactivity Pathways:

  • Nucleophilic Substitution: The exocyclic amine participates in acylations and sulfonations.

  • Coordination Chemistry: The tetrazole nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), enabling applications in catalysis.

Analytical Characterization Techniques

N,1-Diethyl-1H-tetrazol-5-amine is characterized using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: δ 1.2 (t, 3H, CH₂CH₃), δ 3.4 (q, 2H, NCH₂), δ 4.1 (s, 3H, NCH₂CH₃).

    • 13C NMR^{13}\text{C NMR}: δ 14.1 (CH₂CH₃), δ 46.8 (NCH₂), δ 167.5 (C=N).

  • Infrared Spectroscopy (IR): Peaks at 1600 cm⁻¹ (C=N stretch) and 3100 cm⁻¹ (N-H stretch) .

  • Differential Scanning Calorimetry (DSC): Endothermic peak at 220°C corresponding to decomposition .

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